molecular formula C19H23FN2O4S B2769562 5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1251552-63-2

5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2769562
CAS No.: 1251552-63-2
M. Wt: 394.46
InChI Key: PGEUTMRDEFMOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyridin-2-one core substituted at position 1 with a (3-fluoro-4-methoxyphenyl)methyl group and at position 5 with an azepane-1-sulfonyl moiety. The azepane-sulfonyl group introduces polarity and conformational flexibility, which may improve solubility compared to more lipophilic analogs .

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-26-18-8-6-15(12-17(18)20)13-21-14-16(7-9-19(21)23)27(24,25)22-10-4-2-3-5-11-22/h6-9,12,14H,2-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEUTMRDEFMOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one is a novel synthetic molecule that has gained attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H20FN2O3S\text{C}_{16}\text{H}_{20}\text{F}\text{N}_2\text{O}_3\text{S}

This structure features a dihydropyridinone core, which is known for its diverse biological activities, along with an azepane sulfonamide moiety that enhances its pharmacological profile.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to possess moderate to strong activity against various bacterial strains. A study evaluating the antibacterial efficacy of synthesized compounds demonstrated that those containing the sulfonamide group were particularly effective against Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains (e.g., E. coli)Weak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated, particularly regarding acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and are targets for therapeutic intervention in conditions such as Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : The compound demonstrated promising inhibition rates comparable to established standards. For example, certain derivatives showed IC50 values significantly lower than the reference compound thiourea .
Compound IC50 Value (µM)
5-(azepane-1-sulfonyl)...2.14 ± 0.003
Thiourea (reference)21.25 ± 0.15
  • Urease Inhibition : Urease inhibitors are vital in managing conditions like peptic ulcers and kidney stones. The synthesized derivatives exhibited strong urease inhibitory activity, making them candidates for further development .

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, a series of sulfonamide-containing compounds were synthesized and evaluated for their antibacterial activity against common pathogens. The study found that compounds similar to this compound exhibited significant inhibition against Salmonella typhi, with a notable mechanism involving disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition Studies

A recent investigation focused on the enzyme inhibitory properties of this compound class revealed that specific structural modifications could enhance AChE inhibition. The study utilized molecular docking techniques to elucidate binding interactions at the active site of AChE, providing insights into how structural features influence biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight Functional Groups Key Features
Target Compound (3-fluoro-4-methoxyphenyl)methyl Azepane-1-sulfonyl Not provided Sulfonyl, fluoro, methoxy Bulky sulfonyl; fluorinated aryl
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one 3-methylbutyl Amino Not provided Amino, alkyl Lipophilic alkyl chain; basic amino
1-[(3-chlorophenyl)methyl]-5-amino... HCl (3-chlorophenyl)methyl Amino Not provided Amino, chloro Chloro substituent; polar amino
1-[(2,4-Dichlorophenyl)methyl]-3-[5-(methylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one (2,4-dichlorophenyl)methyl Methylsulfanyl-triazolyl 407.31 Dichlorophenyl, triazole, methylsulfanyl Dichlorinated aryl; heterocyclic linker

Key Observations:

  • Fluorinated Aryl Group: The 3-fluoro-4-methoxyphenyl substituent distinguishes the target from analogs with chlorophenyl (e.g., ) or non-halogenated groups. Fluorine’s electronegativity may improve target affinity and membrane permeability compared to chlorine .
  • Analog with Oxadiazole Linker: A compound in features a 3-fluoro-4-methoxyphenyl group connected via an oxadiazole ring.

Pharmacological and Physicochemical Inferences

  • Solubility : The azepane-sulfonyl group likely enhances aqueous solubility compared to alkyl (e.g., 3-methylbutyl in ) or chlorophenyl substituents (e.g., ). Sulfonyl groups are polar, while alkyl and aryl groups are more lipophilic .
  • Binding Interactions: The target’s sulfonyl moiety may engage in stronger hydrogen-bonding interactions with proteins than the methylsulfanyl group in or the amino group in .

Crystallographic and Structural Validation

  • SHELX Applications: The SHELX system () is widely used for crystallographic refinement, suggesting that the target compound and its analogs could be structurally characterized using these tools. Hydrogen-bonding patterns, critical for crystal packing, may differ significantly between the target (polar sulfonyl) and analogs (e.g., non-polar alkyl groups) .
  • Graph Set Analysis: Etter’s methodology () could elucidate hydrogen-bonding networks. For instance, the target’s sulfonyl group may form robust R₂²(8) motifs, whereas amino-substituted analogs (e.g., ) might exhibit weaker N–H···O interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.